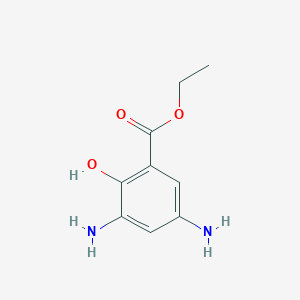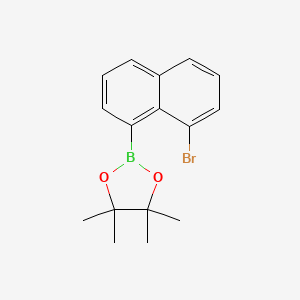
5-(Methoxymethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The methoxymethyl group at the 5-position of the pyridine ring distinguishes this compound from other nicotinonitrile derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of nicotinonitrile derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methoxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)nicotinonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, nicotinonitrile derivatives have been found to inhibit enzymes such as PDE3 and PIM1 kinase, which play roles in various cellular processes . The nitrile group can enhance binding affinity to these targets, leading to the modulation of their activity. Additionally, the methoxymethyl group may influence the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Comparación Con Compuestos Similares
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Methoxynicotinonitrile: A derivative with a methoxy group at the 2-position.
4-Methoxynicotinonitrile: A derivative with a methoxy group at the 4-position.
Comparison: 5-(Methoxymethyl)nicotinonitrile is unique due to the presence of the methoxymethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other methoxy-substituted nicotinonitriles, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
5-(methoxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-2-7(3-9)4-10-5-8/h2,4-5H,6H2,1H3 |
Clave InChI |
RZTXPBAJUNGORS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CN=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)

![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
